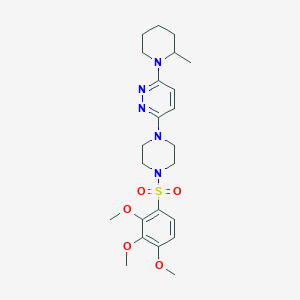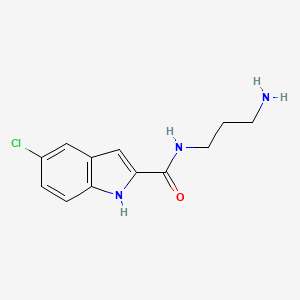![molecular formula C17H16ClNO2 B2515506 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide CAS No. 851710-88-8](/img/structure/B2515506.png)
2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide, also known as clopidol, is a chemical compound that belongs to the class of amides. It is widely used in the poultry industry as an anticoccidial agent to prevent and control avian coccidiosis, a parasitic disease caused by Eimeria species. The use of clopidol has been proven to be effective in reducing the economic losses caused by avian coccidiosis, which is a major concern in the poultry industry worldwide.
作用機序
Clopidol works by inhibiting the mitochondrial respiration of the Eimeria species, leading to the disruption of the parasite's energy metabolism and ultimately causing its death. The mode of action of 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide is different from other anticoccidial agents, such as ionophores, which act by disrupting the ion balance of the parasite's cells.
Biochemical and Physiological Effects
Clopidol has been shown to have no adverse effects on the biochemical and physiological parameters of broiler chickens when used at recommended levels. However, high doses of 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide can lead to toxicity and cause liver and kidney damage in poultry.
実験室実験の利点と制限
Clopidol is a widely used anticoccidial agent in the poultry industry due to its effectiveness and low cost. However, its use in lab experiments is limited due to its toxicity at high doses. In addition, the variability in the susceptibility of different Eimeria species to 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide can make it difficult to compare the results of different studies.
将来の方向性
1. Development of new and more effective anticoccidial agents that can overcome the problem of drug resistance in Eimeria species.
2. Investigation of the molecular mechanisms of 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide resistance in Eimeria species.
3. Evaluation of the potential of 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide as an anticancer agent due to its ability to inhibit mitochondrial respiration.
4. Study of the long-term effects of 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide use on the gut microbiota of poultry and its impact on human health.
5. Investigation of the potential of 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide as a therapeutic agent for other parasitic diseases.
合成法
The synthesis of 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form 4-methylphenylacetyl chloride. The resulting compound is then reacted with N-phenylethanolamine to form the intermediate product, N-phenyl-N-(4-methylphenylacetyl)ethanolamine. Finally, the intermediate product is reacted with thionyl chloride and ammonia to form 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide.
科学的研究の応用
Clopidol has been extensively studied for its anticoccidial properties in poultry. It has been shown to be effective in preventing and controlling avian coccidiosis caused by various Eimeria species. Studies have also shown that 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide can improve the growth performance of broiler chickens by reducing the negative impact of coccidiosis on feed intake and nutrient utilization.
特性
IUPAC Name |
2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-13-7-9-14(10-8-13)16(20)12-19(17(21)11-18)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAJFGZFBPECAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN(C2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)
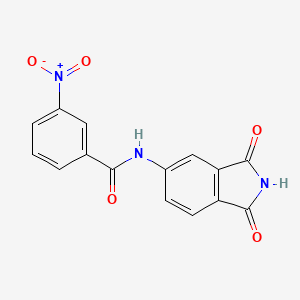
![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)
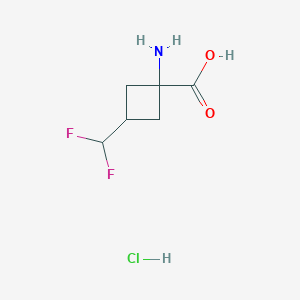
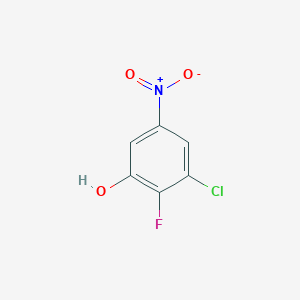
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2515431.png)
![N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515433.png)
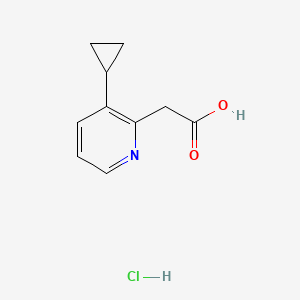

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2515437.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2515442.png)
